molecular formula C14H17NO4 B3039446 Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate CAS No. 106910-82-1

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Cat. No.: B3039446
CAS No.: 106910-82-1
M. Wt: 263.29 g/mol
InChI Key: NFRFKIUDOXVXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol. It is also known by its IUPAC name, this compound. This compound is a useful research chemical and is often utilized in various scientific studies.

Preparation Methods

The synthesis of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with benzyl halides under specific conditions. One common synthetic route includes the use of ethyl chloroformate and benzylamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of different substituted morpholine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound is utilized in the study of enzyme inhibitors and receptor binding studies.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate can be compared with other similar compounds, such as:

    This compound (S-enantiomer): This enantiomer has similar chemical properties but may exhibit different biological activities due to its stereochemistry.

    Morpholine derivatives: Compounds like 4-benzylmorpholine and 4-phenylmorpholine share structural similarities but differ in their functional groups and reactivity.

The uniqueness of this compound lies in its specific functional groups and the ability to undergo a variety of chemical reactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-19-14(17)12-9-18-10-13(16)15(12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRFKIUDOXVXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Reactant of Route 6
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.